molecular formula C10H13Cl2N5 B15220946 1H-Indole-2,6-bis(carboximidamide) dihydrochloride

1H-Indole-2,6-bis(carboximidamide) dihydrochloride

Cat. No.: B15220946
M. Wt: 274.15 g/mol
InChI Key: URSGLTYCKCRZNE-UHFFFAOYSA-N
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Description

1H-Indole-2,6-bis(carboximidamide) dihydrochloride is a synthetic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of carboximidamide groups at the 2 and 6 positions of the indole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2,6-bis(carboximidamide) dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

    Functionalization: The indole core is then functionalized at the 2 and 6 positions through a series of chemical reactions, including nitration, reduction, and amidation.

    Formation of Carboximidamide Groups: The carboximidamide groups are introduced through the reaction of the functionalized indole with appropriate reagents, such as cyanamide or guanidine derivatives, under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2,6-bis(carboximidamide) dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts or under specific reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indole-2,6-bis(carboximidamide) dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Indole-2,6-bis(carboximidamide) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Indole-3-carboximidamide: Another indole derivative with a carboximidamide group at the 3 position.

    2-Phenylindole: An indole derivative with a phenyl group at the 2 position.

    6-Bromoindole: An indole derivative with a bromine atom at the 6 position.

Uniqueness: 1H-Indole-2,6-bis(carboximidamide) dihydrochloride is unique due to the presence of carboximidamide groups at both the 2 and 6 positions of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13Cl2N5

Molecular Weight

274.15 g/mol

IUPAC Name

1H-indole-2,6-dicarboximidamide;dihydrochloride

InChI

InChI=1S/C10H11N5.2ClH/c11-9(12)6-2-1-5-3-8(10(13)14)15-7(5)4-6;;/h1-4,15H,(H3,11,12)(H3,13,14);2*1H

InChI Key

URSGLTYCKCRZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)C(=N)N.Cl.Cl

Origin of Product

United States

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